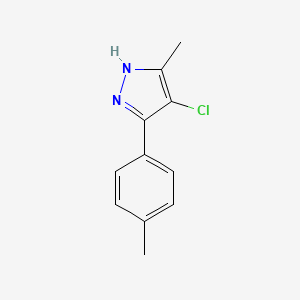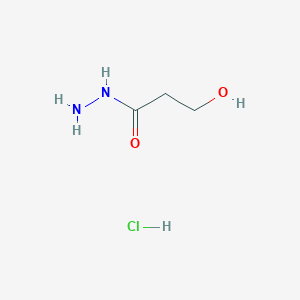
3-Hydroxypropanehydrazide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxypropanehydrazide hydrochloride, also known as 2-Amino-3-hydroxypropanehydrazide hydrochloride, is a compound with the chemical formula C3H10ClN3O2. It is characterized by its amino, hydroxy, and hydrazide functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-Hydroxypropanehydrazide hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of DL-serine hydrazide with hydrochloric acid. The reaction is typically carried out in a solvent mixture of water and ethanol or methanol. The reaction conditions often include maintaining the temperature at room temperature and using an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may also include purification steps such as recrystallization to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxypropanehydrazide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds. These products can have different applications depending on their chemical properties .
Applications De Recherche Scientifique
3-Hydroxypropanehydrazide hydrochloride has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: It is used in pharmaceutical research and development to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 3-Hydroxypropanehydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 3-Hydroxypropanehydrazide hydrochloride include:
DL-Serine Hydrazide Hydrochloride: This compound shares similar functional groups and is used in similar applications.
Propanoic Acid, 3-Hydroxy-, Hydrazide: This compound has a similar structure and is used in research and industrial applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C3H9ClN2O2 |
|---|---|
Poids moléculaire |
140.57 g/mol |
Nom IUPAC |
3-hydroxypropanehydrazide;hydrochloride |
InChI |
InChI=1S/C3H8N2O2.ClH/c4-5-3(7)1-2-6;/h6H,1-2,4H2,(H,5,7);1H |
Clé InChI |
DQWWBXRNYXWUGN-UHFFFAOYSA-N |
SMILES canonique |
C(CO)C(=O)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


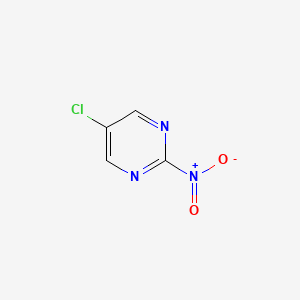
![(1R)-1-{3-[difluoro(oxolan-2-yl)methyl]phenyl}ethan-1-amine](/img/structure/B11758369.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11758377.png)
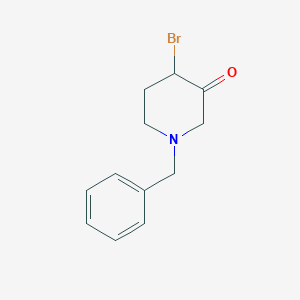


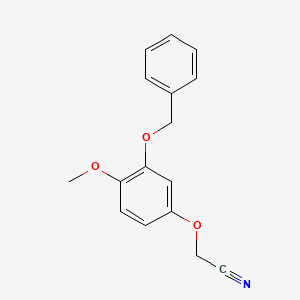
![1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbaldehyde](/img/structure/B11758416.png)
![5-fluoro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11758422.png)
![tert-Butyl 5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B11758428.png)
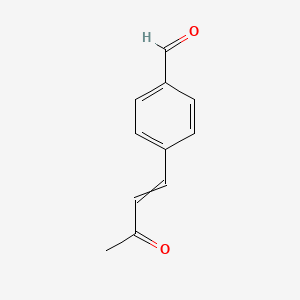
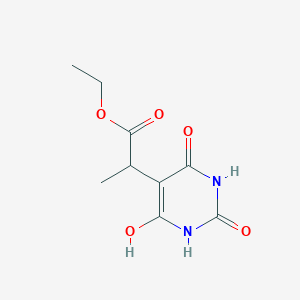
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758471.png)
